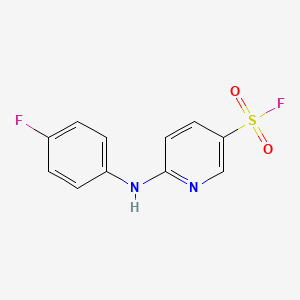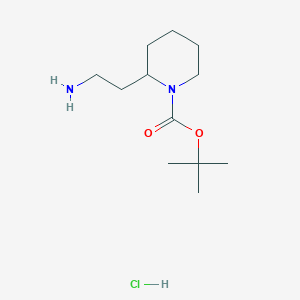
Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by its piperidine ring, which is substituted with a tert-butyl carbamate group and an aminoethyl side chain. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate leaving group on the piperidine ring is replaced by an aminoethyl moiety.
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert imines or oximes back to amines, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Regeneration of primary or secondary amines.
Substitution: Introduction of alkyl, aryl, or other functional groups.
科学的研究の応用
Chemistry
In organic synthesis, tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride is used as a building block for more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its structure is similar to that of certain neurotransmitters, making it useful in the study of receptor binding and activity.
Medicine
In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs targeting the central nervous system. Its piperidine ring is a common motif in many therapeutic agents.
Industry
In the material science industry, this compound is used in the production of polymers and resins, where its functional groups can participate in cross-linking reactions.
作用機序
The mechanism by which tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The aminoethyl side chain can form hydrogen bonds or ionic interactions with biological targets, while the piperidine ring provides structural stability.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(2-methylaminoethyl)-1-piperidinecarboxylate hydrochloride: Similar structure but with a methyl group on the aminoethyl side chain.
Tert-butyl 2-(2-hydroxyethyl)-1-piperidinecarboxylate hydrochloride: Contains a hydroxyethyl group instead of an aminoethyl group.
Tert-butyl 2-(2-ethoxyethyl)-1-piperidinecarboxylate hydrochloride: Features an ethoxyethyl group.
Uniqueness
Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications. The presence of both a protected amino group and a piperidine ring makes it particularly valuable in synthetic chemistry and drug development.
This compound’s versatility and reactivity make it a crucial intermediate in various scientific and industrial applications, highlighting its importance in modern chemistry and related fields.
特性
IUPAC Name |
tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13;/h10H,4-9,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUSEGQVBXXTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
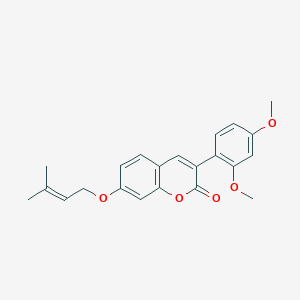
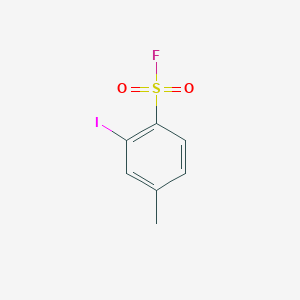
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2713100.png)
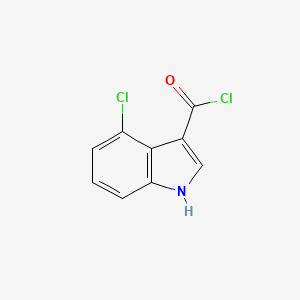
![2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2713104.png)
methanone](/img/structure/B2713107.png)
![{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B2713109.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE](/img/structure/B2713110.png)
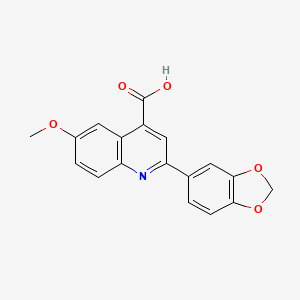
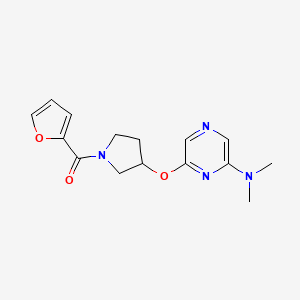
![4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2713115.png)
![2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide](/img/structure/B2713116.png)
![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide](/img/structure/B2713119.png)
